An In-depth Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Versatile Building Block for Drug Discovery
An In-depth Technical Guide to 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide: A Versatile Building Block for Drug Discovery
This guide provides a comprehensive technical overview of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights and methodologies.
Core Chemical Identity and Physicochemical Properties
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a halogenated pyrrolidine derivative, supplied as a hydrobromide salt to enhance its stability and handling characteristics. Its structure features a reactive bromomethyl group attached to a saturated N-methylpyrrolidine ring, making it a valuable electrophilic intermediate for introducing the 1-methylpyrrolidin-3-ylmethyl moiety into target molecules.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| Chemical Name | 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide | [1][2][3] |
| CAS Number | 1390654-77-9 | [3] |
| Molecular Formula | C₆H₁₃Br₂N | [1][2] |
| Molecular Weight | 258.98 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 148-154 °C | [1] |
| Storage | 2-8°C, under inert atmosphere, away from moisture | [4] |
Solubility Profile
The hydrobromide salt form of this compound significantly influences its solubility. It is highly soluble in polar protic and aprotic solvents, which is advantageous for a wide range of synthetic transformations.[1]
| Solvent | Approximate Solubility (mg/mL at 25°C) | Reference |
| Water | >100 | [1] |
| Dimethyl sulfoxide (DMSO) | >100 | [1] |
| Methanol | 50-100 | [1] |
| Ethanol | 50-100 | [1] |
| Acetonitrile | 50-100 | [1] |
| Dichloromethane | 10-50 | [1] |
| Tetrahydrofuran (THF) | 10-50 | [1] |
| Ethyl acetate | 1-10 | [1] |
| Toluene | 1-10 | [1] |
| Hexane | <1 | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide can be reliably achieved through a two-stage process starting from commercially available precursors. The first stage involves the synthesis of the key intermediate, 1-methyl-3-pyrrolidinol, followed by its bromination and subsequent salt formation.
Caption: Synthetic workflow for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide.
Experimental Protocol: Synthesis of 1-Methyl-3-pyrrolidinol
This protocol is adapted from methodologies involving the cyclization of malic acid with methylamine followed by reduction.[5][6]
Materials:
-
Malic acid (1.0 eq)
-
40% Methylamine aqueous solution (1.1 eq)
-
Toluene
-
Sodium borohydride (or other suitable reducing agent)
-
Appropriate solvents for workup and purification
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add malic acid and toluene.
-
Slowly add the aqueous methylamine solution while stirring at room temperature.
-
Heat the mixture to reflux and carry out a water diversion reaction for 12-18 hours until no more water is collected.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the toluene, yielding crude N-methyl-3-hydroxysuccinimide.
-
The crude intermediate is then reduced. For example, it can be dissolved in an appropriate solvent and treated with a reducing agent like sodium borohydride according to standard procedures for succinimide reduction.
-
After completion of the reduction, the reaction is quenched and worked up to isolate the 1-methyl-3-pyrrolidinol. Purification can be achieved by vacuum distillation.
Experimental Protocol: Synthesis of 3-(Bromomethyl)-1-methylpyrrolidine Hydrobromide
This protocol is based on the bromination of the corresponding alcohol.[7]
Materials:
-
1-Methyl-3-pyrrolidinol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq) or concentrated hydrobromic acid.
-
Anhydrous diethyl ether or other suitable non-polar solvent.
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methyl-3-pyrrolidinol in a suitable anhydrous solvent and cool in an ice bath.
-
Slowly add phosphorus tribromide dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture. If starting from the free base, the hydrobromide salt can be precipitated by the addition of HBr in a suitable solvent.
-
The resulting solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide stems from the reactivity of the C-Br bond. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (S_N2) with a variety of nucleophiles. This allows for the facile introduction of the 1-methylpyrrolidin-3-ylmethyl scaffold into more complex molecules.
Caption: Reactivity of 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide with various nucleophiles.
This reactivity profile makes it a valuable intermediate in the synthesis of pharmacologically active compounds. The pyrrolidine motif is a common feature in many approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[8]
Potential Applications in the Synthesis of Receptor Antagonists
The 1-methylpyrrolidin-3-ylmethyl scaffold is a key structural element in a number of compounds targeting G-protein coupled receptors (GPCRs).
-
Muscarinic Receptor Antagonists: The pyrrolidine ring is a well-established scaffold in the design of muscarinic acetylcholine receptor (mAChR) antagonists.[9][10] These are important therapeutic agents for the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[11][12] 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide can serve as a precursor to introduce the necessary tertiary amine functionality found in many M3 antagonists.
-
Histamine Receptor Antagonists: Pyrrolidine derivatives have also been explored as potent antagonists for histamine receptors, particularly the H3 and H4 subtypes.[4][13][14] These receptors are implicated in a variety of neurological and inflammatory disorders. The title compound can be used to synthesize analogs of known histamine receptor antagonists containing the 1-methylpyrrolidin-3-ylmethyl moiety.
Spectroscopic Characterization
While experimental spectroscopic data for 3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is not widely available in public databases, a reasonable prediction of its spectral characteristics can be made based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key resonances would include a singlet for the N-methyl group, multiplets for the pyrrolidine ring protons, and a downfield doublet for the bromomethyl (CH₂Br) protons. The presence of the hydrobromide salt may lead to broadening of the signals adjacent to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for each of the six carbon atoms. The carbon of the bromomethyl group would appear at a characteristic downfield shift. The N-methyl carbon and the four carbons of the pyrrolidine ring would resonate in the aliphatic region.[15][16]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region. The presence of the ammonium salt (from the hydrobromide) would likely result in a broad absorption band in the 2400-2700 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion of the free base (C₆H₁₂BrN) would be expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Safety and Handling
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classification: It is classified as an eye irritant.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from moisture.[4]
Conclusion
3-(Bromomethyl)-1-methylpyrrolidine hydrobromide is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity, coupled with the prevalence of the pyrrolidine scaffold in biologically active molecules, makes it a key intermediate for the development of novel therapeutics. This guide has provided a detailed overview of its properties, synthesis, and potential applications to aid researchers in its effective utilization.
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